Neoisostegane

描述

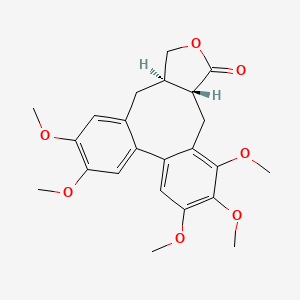

Structure

3D Structure

属性

CAS 编号 |

87084-98-8 |

|---|---|

分子式 |

C23H26O7 |

分子量 |

414.4 g/mol |

IUPAC 名称 |

(9R,13R)-4,5,6,17,18-pentamethoxy-11-oxatetracyclo[13.4.0.02,7.09,13]nonadeca-1(19),2,4,6,15,17-hexaen-10-one |

InChI |

InChI=1S/C23H26O7/c1-25-18-7-12-6-13-11-30-23(24)15(13)8-17-16(14(12)9-19(18)26-2)10-20(27-3)22(29-5)21(17)28-4/h7,9-10,13,15H,6,8,11H2,1-5H3/t13-,15+/m0/s1 |

InChI 键 |

UAFHDDGMOVOBAW-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C(=C1)CC3COC(=O)C3CC4=C(C(=C(C=C42)OC)OC)OC)OC |

规范 SMILES |

COC1=C(C=C2C(=C1)CC3COC(=O)C3CC4=C(C(=C(C=C42)OC)OC)OC)OC |

同义词 |

3a,4,13,13a-tetrahydro-5,6,7,10,11-pentamethoxydibenzo(4,5:6,7)-cycloocta(1,2-c)furan-3(1H)-one neoisostegane |

产品来源 |

United States |

Natural Occurrence and Isolation Methodologies of Neoisostegane

Identification from Botanical Sources

The identification of Neoisostegane has been exclusively from plant sources, with one species being the principal origin.

Primary Plant Origin: Steganotaenia araliacea

This compound was first isolated from the plant Steganotaenia araliacea of the Apiaceae family. This discovery marked it as the first naturally occurring steganin analogue that does not possess a functional group at the C-5 position. Further phytochemical investigations of S. araliacea have led to the isolation of other related lignans (B1203133), such as 10-demethoxystegane, steganone, and prestegane B, reinforcing this plant as the primary known source of this particular class of compounds. The structural elucidation of this compound was accomplished through spectroscopic methods, including proton nuclear magnetic resonance (PMR) and carbon-13 nuclear magnetic resonance (CMR), and comparison with synthetic stegane (B1223042) derivatives.

Detection in Other Biological Systems (e.g., Garcinia mangostana fruit)

To date, Steganotaenia araliacea remains the only confirmed botanical source of this compound. While other plants, such as the mangosteen (Garcinia mangostana), are renowned for producing a diverse array of complex secondary metabolites, there is no scientific evidence to suggest the presence of this compound in them. The fruit of Garcinia mangostana is particularly noted for its high concentration of a different class of polyphenolic compounds known as xanthones, including alpha-mangostin (B1666899) and gamma-mangostin. nih.govnih.gov These compounds are responsible for the fruit's notable biological activities. nih.govconsensus.appmdpi.com However, extensive phytochemical analysis of G. mangostana has not reported the detection of this compound.

Extraction Techniques for this compound from Natural Matrices

The isolation of this compound from plant material requires a multi-step process involving initial extraction followed by purification.

Conventional Solvent Extraction Approaches

The initial step in isolating this compound from the dried and powdered plant material of S. araliacea involves extraction with organic solvents. This process is designed to separate medicinally active portions from the inert components of the plant tissue. Conventional methods are typically employed, chosen based on the polarity and stability of the target compound.

Common Conventional Extraction Methods

| Method | Description |

|---|---|

| Maceration | Soaking the plant material in a stoppered container with a solvent at room temperature for an extended period with frequent agitation. |

| Percolation | A process where the solvent is allowed to slowly pass through the powdered plant material packed in a column (percolator). |

| Soxhlet Extraction | A continuous extraction method where the solvent is repeatedly cycled through the plant material, suitable for compounds that are not thermolabile. |

| Reflux Extraction | Involves boiling the plant material with the solvent and condensing the vapor back into the extraction vessel, increasing extraction efficiency with heat. |

The choice of solvent is critical, with alcohols (like methanol (B129727) or ethanol) and chlorinated solvents often used for extracting lignans due to their polarity.

Chromatographic Separation Methods (e.g., Planar Chromatography, LC-MS Profiling)

Following the initial solvent extraction, the crude extract contains a complex mixture of phytochemicals. Isolating this compound to a high degree of purity necessitates the use of chromatographic techniques. Chromatography separates compounds based on their differential distribution between a stationary phase and a mobile phase.

Chromatographic Techniques in Natural Product Isolation

| Technique | Principle of Separation | Application in this compound Isolation |

|---|---|---|

| Column Chromatography (CC) | Separation based on the differential adsorption of compounds to a solid stationary phase (e.g., silica (B1680970) gel, alumina) as a liquid mobile phase passes through it. | A fundamental step for the initial fractionation of the crude extract to separate compounds based on polarity. |

| Planar Chromatography (e.g., TLC, HPTLC) | Separation occurs on a flat surface (e.g., a glass plate coated with silica gel). Thin-Layer Chromatography (TLC) is used for monitoring fractions, while High-Performance TLC (HPTLC) can be used for quantification and purification. | Used to monitor the progress of separation in column chromatography and to identify fractions containing the target compound. |

| High-Performance Liquid Chromatography (HPLC) | A high-pressure version of column chromatography that provides much higher resolution and faster separation times. It is a key technique for the final purification of compounds. | Essential for obtaining highly pure this compound from the enriched fractions obtained from initial chromatographic steps. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the identification and quantification of compounds based on their mass-to-charge ratio. | Used for the detailed chemical profiling of the plant extract and for the structural confirmation of the isolated this compound. |

Through a sequential combination of these extraction and chromatographic methods, this compound can be successfully isolated from its natural source, Steganotaenia araliacea.

Structural Elucidation and Stereochemical Analysis of Neoisostegane

Spectroscopic Techniques for Structural Determination

Spectroscopic techniques are indispensable tools for elucidating the structure of complex natural products. magtech.com.cn In the case of neoisostegane, a suite of spectroscopic methods was employed to piece together its molecular framework, providing insights into the connectivity and chemical environment of each atom. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy was central to the structural elucidation of this compound. acs.org Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the molecule's carbon skeleton and the hydrogen atoms attached to it. ksu.edu.saceitec.czyoutube.com

The ¹H NMR spectrum reveals the chemical environment of each proton. libretexts.org For this compound, ¹H NMR data, including the analysis of proton-proton coupling constants and selective decoupling experiments, were critical in establishing the relative positions of protons on the bisbenzocyclooctadiene core. acs.org The chemical shifts in the spectrum indicate the type of proton; for instance, protons on aromatic rings have different characteristic shifts than those on aliphatic chains or those adjacent to oxygen atoms. libretexts.orgresearchgate.net

| Carbon Type | Proton Type | Expected ¹³C Chemical Shift (δ, ppm) | Expected ¹H Chemical Shift (δ, ppm) |

| Aromatic Carbons | Aromatic Protons | 110-160 | 6.5-8.0 |

| Lactone Carbonyl | - | 170-185 | - |

| Methoxyl Carbons | Methoxyl Protons | 55-65 | 3.5-4.0 |

| Aliphatic Carbons (CH, CH₂) | Aliphatic Protons | 20-70 | 1.5-4.5 |

This table represents general, expected chemical shift ranges for the functional groups present in this compound and is not based on experimentally reported data for this specific compound.

Chemical correlation provides powerful evidence for structural elucidation by relating an unknown compound to a known one through chemical reactions. libretexts.org For this compound, its structure was corroborated by comparing its spectroscopic data, particularly proton magnetic resonance (PMR) coupling constants, with those of known, synthetically prepared steganes. acs.org

Furthermore, chemical derivatization—the process of modifying a compound chemically to make it more suitable for analysis or to confirm its structure—was employed. spectroscopyonline.comwikipedia.org A derivative of a known stegane (B1223042), modified to have five aromatic methoxyl moieties, was prepared and its spectroscopic properties were compared to those of natural this compound, providing further confirmation of the proposed structure. acs.org Thermal isomerization experiments also supported the structural assignment. acs.org

Stereochemical Assignment and Absolute Configuration

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of a compound's identity and biological function. byjus.combiorxiv.org

This compound is a chiral molecule with a complex stereochemistry, featuring multiple stereogenic centers. ontosight.ai The specific spatial arrangement of its atoms and functional groups is crucial, as different stereoisomers of a molecule can exhibit vastly different biological activities. byjus.comwikipedia.org This is because biological systems, such as enzymes and receptors, are themselves chiral and often interact selectively with only one specific stereoisomer of a compound. Therefore, defining the precise three-dimensional structure, or absolute configuration, of this compound is essential for any investigation into its potential pharmacological properties.

X-ray crystallography is a definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound, providing unambiguous proof of its absolute configuration. funaab.edu.ngmuni.cz The technique involves diffracting a beam of X-rays off a single crystal of the substance. funaab.edu.ng By analyzing the resulting diffraction pattern, a detailed electron density map of the molecule can be generated, revealing the precise spatial coordinates of every atom. funaab.edu.ng

While X-ray crystallography is the gold standard for structural confirmation, the absolute configuration of natural (+)-neoisostegane was conclusively determined to be (M,6R,7R) through total synthesis. In the literature, the primary elucidation of this compound's structure relied heavily on NMR spectroscopy and chemical correlation. acs.org A dedicated X-ray crystallography study for this compound is not prominently cited, indicating that its stereochemistry was confidently established through these other robust chemical methods.

Biosynthetic Pathways of Neoisostegane

Lignan (B3055560) Biosynthesis: Shikimic Acid Pathway Origin

The fundamental building blocks for neoisostegane, like all lignans (B1203133), are derived from the shikimic acid pathway. firsthope.co.inslideshare.net This central metabolic route is found in plants, bacteria, fungi, and algae, but not in animals. wikipedia.orggacbe.ac.in Its primary role is the synthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan. wikipedia.orgnih.gov

The pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP), an intermediate from glycolysis, and erythrose-4-phosphate, which originates from the pentose (B10789219) phosphate (B84403) pathway. firsthope.co.ingacbe.ac.in A series of seven enzymatic reactions then converts these precursors into chorismate, a critical branch-point intermediate. wikipedia.orgnih.gov Chorismate serves as the precursor for the three aromatic amino acids. firsthope.co.inwikipedia.org

For lignan biosynthesis, phenylalanine is the key amino acid. It is converted into cinnamic acid, which then enters the general phenylpropanoid pathway. Through a series of hydroxylations, methylations, and reduction steps, cinnamic acid is transformed into monolignols, such as coniferyl alcohol. These monolignols are the direct precursors that undergo dimerization to form the basic lignan scaffold.

| Step | Precursor(s) | Key Intermediate/Product | Significance |

| 1 | Phosphoenolpyruvate (PEP) + Erythrose-4-phosphate | 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) | Entry point into the shikimate pathway, combining intermediates from glycolysis and the pentose phosphate pathway. gacbe.ac.innih.gov |

| 2 | DAHP | 3-dehydroquinate (DHQ) | Formation of the first carbocyclic intermediate in the pathway. nih.gov |

| 3 | DHQ | 3-dehydroshikimic acid (DHS) | A branch point that can also lead to the synthesis of gallic acid. gacbe.ac.in |

| 4 | DHS | Shikimic Acid | The namesake of the pathway and a key metabolic intermediate. nih.gov |

| 5 | Shikimic Acid | Shikimate-3-phosphate | Phosphorylation step to activate the molecule for the next reaction. wikipedia.orgnih.gov |

| 6 | Shikimate-3-phosphate + PEP | 5-enolpyruvylshikimate-3-phosphate (EPSP) | The target of the herbicide glyphosate. wikipedia.org |

| 7 | EPSP | Chorismate | The final product of the pathway, serving as a crucial precursor for aromatic amino acids and other secondary metabolites. wikipedia.orgnih.gov |

| 8 | Chorismate | Phenylalanine | The aromatic amino acid that serves as the entry point into phenylpropanoid metabolism, leading to lignan precursors. firsthope.co.in |

Oxidative Coupling Mechanisms in this compound Biogenesis

The defining step in lignan biosynthesis is the oxidative coupling of two monolignol units. wikipedia.orgresearchgate.net This reaction involves the generation of phenoxy radicals from monolignols, such as coniferyl alcohol, through the action of single-electron-transferring enzymes like laccases and peroxidases. researchgate.netnih.gov These resonance-stabilized radicals can then couple in various ways. nih.gov

In the absence of any directing influence, this radical-radical coupling is not selective and results in a racemic mixture of various products with different linkage types (e.g., 8-8′, 8-5′, 8-O-4′). nih.gov However, for the formation of specific lignans like this compound, the coupling must be highly controlled to produce a specific linkage and stereochemistry. The biosynthesis of this compound precursors involves a regioselective 8-8′ bond formation between two coniferyl alcohol radicals. nih.gov This initial coupling leads to the formation of intermediates like pinoresinol, which can then undergo further enzymatic modifications, including cyclization and lactone formation, to yield the characteristic dibenzocyclooctadiene structure of this compound. acs.orgoup.com The process is a form of dehydrogenative coupling that creates a biaryl linkage, a fundamental reaction in the assembly of many complex natural products. nih.gov

Chemical Synthesis Strategies for Neoisostegane and Analogues

Total Synthesis Approaches to Neoisostegane

The total synthesis of this compound has been a subject of significant interest, leading to a variety of creative strategies to construct its complex framework. These approaches often involve the sequential or convergent assembly of key structural fragments and the stereocontrolled formation of its characteristic bonds.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules like this compound. amazonaws.combhavanscollegedakor.orgdeanfrancispress.comlibretexts.org It involves mentally deconstructing the target molecule into simpler, readily available starting materials through a series of logical bond disconnections. For this compound, a common retrosynthetic strategy involves disconnecting the biaryl bond, which is a key feature of the molecule's dibenzocyclooctadiene core. This leads to two aryl fragments that can be coupled in a later step.

Another key disconnection is often made at the lactone ring, simplifying the target to a precursor that can be cyclized to form the five-membered ring. A general retrosynthetic analysis for this compound and related lignans (B1203133) often begins with a Friedel-Crafts-type alkylation to form the eight-membered ring and a rhodium-catalyzed 1,4-addition to set a crucial stereocenter. uni-graz.at This leads back to a key butyrolactone intermediate, which can be synthesized via an asymmetric allylation of an appropriate aldehyde. uni-graz.at

Key Disconnections in this compound Synthesis:

| Disconnection Point | Corresponding Forward Reaction | Key Intermediates |

| Biaryl C-C bond | Intramolecular biaryl coupling (e.g., oxidative coupling) | Substituted biphenyl (B1667301) precursors |

| Lactone ring | Intramolecular esterification/lactonization | Hydroxy acid or ester precursors |

| C7-C8 bond | Conjugate addition | Butyrolactone and aryl nucleophile |

| C1-C9' bond | Friedel-Crafts alkylation | Aryl-substituted butyrolactone |

Early Synthetic Endeavors and Challenges

Early attempts at synthesizing this compound and its isomers were met with several challenges, primarily related to the control of stereochemistry. The presence of both central and axial chirality in the molecule requires precise control over the spatial arrangement of atoms during the synthesis.

Asymmetric Synthesis Methodologies for this compound

The demand for enantiomerically pure this compound for biological studies has driven the development of various asymmetric synthesis methodologies. researchgate.net These strategies aim to control the formation of stereocenters from the outset, avoiding the need for challenging and often inefficient resolution of racemic mixtures.

Chiral Catalyst-Mediated Stereoselective Transformations (e.g., TRIP-Catalysis)

A significant breakthrough in the asymmetric synthesis of this compound and related lignans came with the application of chiral catalysts. uni-graz.atnih.govacs.org One of the most successful approaches involves the use of 3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate (B84403) (TRIP), a chiral phosphoric acid catalyst. uni-graz.atnih.govacs.orgacs.org

Key Features of TRIP-Catalyzed Asymmetric Allylation:

| Feature | Description |

| Catalyst | (R)- or (S)-TRIP (chiral phosphoric acid) |

| Reagents | Aldehyde, allylic bromide, zinc powder, ammonium (B1175870) chloride |

| Key Transformation | Asymmetric allylation to form a β-substituted α-methylene-γ-butyrolactone |

| Stereocontrol | Excellent diastereo- and enantioselectivity (e.g., d.r. >95:5, up to 99% ee) |

| Application | Concise synthesis of the lignan (B3055560) scaffold |

Asymmetric Hydrogenation Strategies

Asymmetric hydrogenation is another powerful tool for establishing stereocenters in the synthesis of this compound. ethz.chdicp.ac.cn This method involves the addition of hydrogen across a double bond in a prochiral substrate, using a chiral catalyst to favor the formation of one enantiomer.

While direct asymmetric hydrogenation of a precursor to the this compound core can be challenging, this strategy has been effectively used in the synthesis of related lignans. For instance, the reduction of an exocyclic double bond in a tetralone intermediate can be achieved with high stereoselectivity using a chiral ruthenium or rhodium catalyst. The choice of ligand on the metal catalyst is crucial for achieving high enantiomeric excess. Although not a primary strategy in all reported syntheses of this compound itself, the principles of asymmetric hydrogenation are fundamental to modern asymmetric synthesis and can be adapted to create key chiral building blocks.

Control of Axial and Chiral Stereocenters

A defining feature of this compound is the presence of both point chirality (at specific carbon atoms) and axial chirality (arising from restricted rotation around the biaryl bond). ethz.chrsc.orgmdpi.comnih.govnih.gov The successful synthesis of this compound hinges on the precise control of both types of stereochemistry.

The stereocenters in the butyrolactone ring are typically established early in the synthesis, for example, through the TRIP-catalyzed asymmetric allylation. uni-graz.atnih.govacs.org The control of the axial chirality is a more complex challenge. It is often influenced by the stereochemistry of the existing chiral centers in the molecule. During the crucial biaryl coupling step, the pre-existing stereocenters can direct the orientation of the two aryl rings, leading to the preferential formation of one atropisomer. This phenomenon is known as diastereoselective atropisomerism. The final stereochemical outcome can be confirmed through spectroscopic methods, such as NOESY NMR experiments, which can reveal the spatial proximity of protons and thus the relative orientation of the aryl rings. acs.org The ability to control both central and axial chirality is a testament to the sophistication of modern synthetic organic chemistry.

Novel Synthetic Methodologies in this compound Construction

Oxidative Coupling Reactions (e.g., Ruthenium Dioxide in Fluoro Acid Medium)

Intramolecular oxidative coupling of two aromatic rings is a cornerstone strategy for the construction of the biaryl linkage that defines the dibenzocyclooctadiene skeleton of this compound. This approach biomimetically mimics the presumed biosynthetic pathway of such lignans. A significant advancement in this area has been the development of new reagents that can effect this transformation under non-phenolic conditions, broadening the scope and applicability of the strategy.

A notable example is the use of ruthenium dioxide (RuO₂) in a fluoro acid medium, such as trifluoroacetic acid (TFA) and its anhydride (B1165640) (TFAA). uni-graz.atcapes.gov.br This reagent system has proven effective for the synthesis of non-phenolic bisbenzocyclooctadiene lignan lactones. uni-graz.atmatmole.com The versatility of this method was demonstrated in the synthesis of this compound and related structures. researchgate.netchongyantech.com The reaction proceeds by the oxidative coupling of a precursor diarylbutane or dibenzylbutyrolactone. The strong acidic and oxidizing conditions facilitate the carbon-carbon bond formation between the two electron-rich aromatic rings to form the eight-membered ring.

The selection of the specific fluoro acid and reaction conditions is critical for controlling the selectivity and yield of the cyclization. This method represents a powerful tool for accessing the core structure of this compound, bypassing the need for phenolic substrates often required for other oxidative coupling conditions. capes.gov.br

Table 1: Key Features of Ruthenium Dioxide in Fluoro Acid Medium for Biaryl Coupling

| Feature | Description | Reference |

| Reagent | Ruthenium dioxide (RuO₂) | uni-graz.atcapes.gov.br |

| Medium | Fluoro acids (e.g., Trifluoroacetic acid) | matmole.com |

| Application | Synthesis of non-phenolic bisbenzocyclooctadiene lignans | uni-graz.at |

| Mechanism | Intramolecular oxidative coupling of two aryl rings | capes.gov.br |

| Significance | Provides a direct route to the dibenzocyclooctadiene core | researchgate.netchongyantech.com |

Protecting-Group-Free and Step-Economic Syntheses

The development of chemoselective methodologies is crucial for achieving protecting-group-free synthesis. nih.gov In the context of this compound, this involves designing reaction sequences where reagents selectively transform one functional group in the presence of others, obviating the need for protection. rsc.org For example, a concise synthesis of four related lignans, including a this compound analogue, was achieved in just four to five steps from simple aldehydes. uni-graz.at This high degree of step-economy was made possible by employing a highly stereoselective catalytic asymmetric allylation as a key step, which builds the core butyrolactone scaffold with full control of two stereocenters in a single operation. uni-graz.at

A step-economic synthesis minimizes the number of separate chemical transformations, often by combining multiple bond-forming events into a single cascade reaction or by using highly efficient catalytic methods. nih.govnih.gov The benefits include reduced consumption of resources, time, and manpower, and a decrease in the generation of chemical waste, aligning the synthesis with the principles of green chemistry. rsc.org

Enzymatic and Biocatalytic Approaches in Fragment Synthesis

Biocatalysis, the use of enzymes to perform chemical transformations, offers a powerful strategy for the synthesis of complex molecules and their fragments with high levels of selectivity. nih.gov Enzymes operate under mild conditions and can catalyze chemo-, regio-, and enantioselective reactions that are often difficult to achieve with conventional chemical methods. nih.gov While the direct enzymatic synthesis of this compound itself is not widely reported, biocatalytic approaches are highly valuable for preparing key chiral building blocks and fragments required for the total synthesis. lookchem.comeuropa.eu

The synthesis of the chiral dibenzylbutyrolactone core of lignans, for instance, can benefit from enzymatic processes. uni-graz.at Approaches such as the kinetic resolution of racemic intermediates using enzymes like lipases can provide enantiopure fragments. rsc.org Furthermore, chemoenzymatic strategies, which combine enzymatic steps with chemical reactions, can be particularly effective. lookchem.comnih.gov For example, an enzymatic oxidative C-C cleavage could be envisioned to prepare specific fragments, or enzymes could be used to install chirality early in the synthesis of a precursor molecule. lookchem.com

The potential of biocatalysis extends to:

Dynamic Kinetic Resolution: Increasing the yield of a desired enantiomer beyond the 50% limit of a standard kinetic resolution. europa.eu

Fragment Elaboration: Using enzymes to perform specific functionalizations on synthetic fragments, taking advantage of their high selectivity. worktribe.com

Greener Processes: Reducing the reliance on heavy metals and harsh reagents, thereby creating more sustainable synthetic routes. nih.gov

The development of engineered enzymes and the application of biocatalysis in unconventional solvents continue to expand the toolbox for synthetic chemists, offering promising avenues for the efficient and selective synthesis of fragments for complex targets like this compound. europa.eualmacgroup.com

Preclinical Biological Activities and Mechanistic Studies of Neoisostegane

Antineoplastic and Antitumor Potential in In Vitro and In Vivo Models (Non-Human)

The potential of a compound to treat cancer is evaluated through its antineoplastic and antitumor activities in preclinical models. nih.govcdc.gov These evaluations often involve both in vitro studies on cancer cell lines and in vivo studies using animal models. cdc.govnih.gov

Tubulin Assembly Inhibition and Antimitotic Activity

Neoisostegane has been identified as a lignan (B3055560) lactone with antimitotic properties. dokumen.pub Antimitotic agents function by disrupting mitosis, a critical process in cell division, which can be a highly effective chemotherapeutic strategy against rapidly proliferating cancer cells. nih.govjddtonline.info The primary target for many natural antimitotic compounds is the microtubule system. nih.gov

Microtubules are dynamic polymers of α- and β-tubulin heterodimers essential for forming the mitotic spindle during cell division. chimia.ch Compounds that interfere with tubulin polymerization can be classified as either microtubule-stabilizing or -destabilizing agents. nih.gov Destabilizing agents, which include compounds like vinca (B1221190) alkaloids and colchicine (B1669291), inhibit the assembly of tubulin into microtubules. nih.govchimia.ch This disruption activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death). nih.govnih.gov Many lignans (B1203133) are known to exert their antimitotic effects by binding to the colchicine site on β-tubulin, thereby inhibiting tubulin polymerization. researchgate.net While this compound is classified as an antimitotic compound, specific data detailing its IC50 value for tubulin polymerization inhibition or its cytotoxic effects against various cancer cell lines were not available in the reviewed literature.

Modulation of Cellular Pathways

The development and progression of cancer are linked to the dysregulation of various cellular signaling pathways that control cell proliferation, survival, and metastasis. frontiersin.orgnih.gov Key pathways often implicated include PI3K/Akt, MAPK/ERK, and NF-κB. frontiersin.orgmdpi.com Natural products are a significant source of compounds that can modulate these pathways, offering potential for anticancer therapies. frontiersin.org For instance, the PI3K/Akt/mTOR pathway is crucial for cell growth and survival, and its inhibition is a target for cancer treatment. frontiersin.orgnih.gov Similarly, the NF-κB pathway plays a role in cancer cell proliferation, resistance to apoptosis, and metastasis. mdpi.com

Currently, there are no specific studies in the reviewed scientific literature that detail the direct effects of this compound on these or other specific cancer-related cellular signaling pathways.

Anti-Inflammatory Effects (Preclinical Investigations)

Preclinical research often utilizes in vivo models, such as carrageenan-induced paw edema in rodents, to screen for anti-inflammatory activity. nih.gov While specific investigations on the anti-inflammatory effects of purified this compound are not detailed in the available literature, studies have been conducted on extracts from its natural source, Steganotaenia araliacea.

A study on the hexane (B92381) extract of the stem bark of Steganotaenia araliacea demonstrated dose-dependent anti-inflammatory activity in a formalin-induced paw edema model in rats. abu.edu.ng The extract exhibited significant inhibition of inflammation at the tested doses. abu.edu.ng

| Dose (mg/kg) | Inhibition at Peak of Edema (%) |

|---|---|

| 35 | 41 |

| 70 | 42 |

| 140 | 50 |

Inhibition of Inflammatory Marker Enzymes (e.g., COX, LOX, MMP-9)

Inflammation involves the action of several key enzymes. Cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) are enzymes that metabolize arachidonic acid into prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. nih.govscielo.br Dual inhibition of COX and 5-LOX is considered a promising strategy for developing anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs. nih.govdergipark.org.tr

Matrix metalloproteinases (MMPs), such as MMP-9, are zinc-dependent enzymes that degrade components of the extracellular matrix. scbt.comnih.gov MMP-9 is involved in inflammatory processes and also plays a crucial role in tumor invasion and metastasis. nih.govabcam.com Inhibition of MMP-9 is therefore a target for both anti-inflammatory and anticancer therapies. nih.gov

There is no specific data available in the reviewed literature regarding the inhibitory activity of this compound on COX, LOX, or MMP-9 enzymes.

NF-kB Pathway Modulation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. nih.govpensoft.net It controls the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. pensoft.net The canonical NF-κB pathway is typically held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB dimers to translocate to the nucleus and activate gene transcription. frontiersin.org Modulation of the NF-κB pathway is a key mechanism for many anti-inflammatory compounds. nih.gov

While the anti-inflammatory activity of the Steganotaenia araliacea extract suggests a potential interaction with inflammatory pathways abu.edu.ng, there are no direct studies available that demonstrate modulation of the NF-κB pathway by the purified compound this compound.

Antioxidant Activity in Preclinical Assays

There are no studies available in the reviewed literature that have evaluated the antioxidant activity of this compound using DPPH, FRAP, or other standard preclinical assays.

Antimicrobial Activity in Research Models

This compound is a lignan that has been identified in plant species known for their traditional use in treating various ailments, including those of microbial origin. Research into the antimicrobial properties of extracts from these plants suggests the potential bioactivity of their constituents, including this compound.

Lignans as a class of phytochemicals have demonstrated a range of biological activities, including antimicrobial effects. ajol.infocytoskeleton.com this compound has been isolated from plants such as Steganotaenia araliacea and Garcinia mangostana (mangosteen). nih.govresearchgate.netmdpi.com Extracts from the stem bark of Steganotaenia araliacea have shown inhibitory activity against various pathogenic microbes. nih.gov For instance, studies have reported the antibacterial effects of these extracts against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus, Salmonella typhi, and E. coli. nih.govnih.gov

In the context of mangosteen, this compound is noted as one of the metabolites that may contribute to the fruit's defense mechanisms against pathogens. researchgate.netresearchgate.net The pericarp of mangosteen, where this compound is found, is rich in bioactive compounds with known antimicrobial properties. mdpi.comresearchgate.netresearchgate.net While direct studies on the minimum inhibitory concentration (MIC) of isolated this compound against a wide panel of microbes are not extensively detailed in the available literature, the activity of the plant extracts provides a basis for its potential antimicrobial action. The evaluation of plant extracts containing this compound has been performed using standard research models for assessing antimicrobial activity, such as agar (B569324) diffusion methods. ajol.infonih.gov

Table 1: Reported Antimicrobial Activity of Plant Extracts Containing this compound

| Plant Source | Extract Type | Test Organism(s) | Observed Activity | Reference(s) |

| Steganotaenia araliacea | Stem Bark Extract | Staphylococcus aureus, Salmonella typhi, E. coli | Antibacterial | nih.gov |

| Steganotaenia araliacea | Ethyl Acetate Fraction of Stem Bark | Gram-positive and Gram-negative bacteria | Antibacterial | ajol.info |

| Garcinia mangostana | Pericarp | General pathogens | Defense-related metabolites | researchgate.netresearchgate.net |

This table summarizes the antimicrobial activities observed in extracts from plants known to contain this compound. The specific contribution of this compound to these effects requires further investigation with the isolated compound.

Identification of Potential Molecular Targets and Ligand Interactions

The precise molecular targets of this compound are a subject of ongoing scientific investigation, with much of the understanding derived from studies of structurally related lignans, such as podophyllotoxin (B1678966) and steganacin (B1217048). researchgate.net These compounds are well-documented for their interaction with tubulin, a key protein in the formation of microtubules. researchgate.netmdpi.com

The inhibition of tubulin polymerization is a primary mechanism of action for many bioactive lignans. researchgate.netmdpi.com This disruption of microtubule dynamics interferes with cell division, leading to cytotoxic effects, which is a major focus in cancer research. Given the structural similarities, it is hypothesized that this compound may also exert its biological effects through interaction with tubulin. Molecular docking studies, a computational method to predict the binding affinity and interaction between a ligand and a target protein, are instrumental in exploring such potential interactions. mdpi.comnih.govbwise.krscienceforecastoa.comcosmobio.co.jp For related lignans, these studies have elucidated potential binding sites and interactions within the tubulin protein. mdpi.combwise.kr

Another potential molecular target for lignans is DNA topoisomerase II, an enzyme crucial for managing the topological state of DNA during replication and transcription. researchgate.net Some analogues of the lignan podophyllotoxin, such as etoposide, are known inhibitors of topoisomerase II. researchgate.net It is therefore plausible that this compound could also interact with this enzyme. Assays for topoisomerase II inhibition, such as decatenation assays, are standard methods to investigate such activity. nih.govinspiralis.com

While direct experimental data from tubulin polymerization assays or topoisomerase II inhibition assays specifically for this compound are not extensively available, the established activities of its structural analogues provide a strong basis for these proteins being potential molecular targets.

Table 2: Potential Molecular Targets for this compound Based on Related Lignans

| Potential Molecular Target | Proposed Mechanism of Action | Evidence Basis | Reference(s) |

| Tubulin | Inhibition of polymerization, disruption of microtubule formation. | Structural analogy to known tubulin inhibitors like podophyllotoxin and steganacin. | researchgate.netmdpi.comnih.gov |

| DNA Topoisomerase II | Inhibition of enzyme activity, leading to DNA damage. | Structural analogy to topoisomerase II inhibitors like etoposide. | researchgate.net |

This table outlines the likely molecular targets of this compound, inferred from the activities of structurally similar compounds. Further direct experimental validation is required.

Structure Activity Relationship Sar Studies of Neoisostegane

Impact of Structural Modifications on Biological Activity

Systematic structural modifications of the neoisostegane scaffold have been crucial in identifying the key determinants of its biological activity. Research has demonstrated that even subtle changes to the dibenzocyclooctadiene core, the lactone ring, or the substituent groups can lead to significant variations in potency and efficacy.

The synthesis of various analogs allows for a systematic evaluation of how different parts of the molecule contribute to its activity. For example, studies on related lignan (B3055560) lactones have shown that the introduction or removal of certain functional groups can dramatically alter cytotoxicity. While specific data on a wide range of this compound analogs is limited in publicly accessible literature, the principles of SAR derived from similar natural products are applicable. The general approach involves creating a library of related compounds and testing their activity to build a model of the pharmacophore—the essential features for biological activity. ug.edu.genih.gov The evaluation of such analogs against cancer cell lines provides data, often expressed as IC50 values (the concentration required to inhibit 50% of cell growth), which allows for a quantitative comparison of their potency. scientificarchives.comnih.gov

Table 1: Illustrative SAR Data for Lignan Analogs (Hypothetical Data Based on General SAR Principles) This table is for illustrative purposes to demonstrate how SAR data is typically presented, as specific comparative data for a wide range of this compound analogs is not readily available in the provided search results.

| Compound/Analog | Modification | Cytotoxicity (IC50 in µM) against Cell Line X |

|---|---|---|

| This compound | Parent Compound | 0.05 |

| Analog A | Demethylation of one methoxy (B1213986) group | 0.50 |

| Analog B | Opening of the lactone ring | > 10 (Inactive) |

| Analog C | Inversion of stereocenter at C-9 | 1.25 |

Stereochemical Influence on Pharmacological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms, is a paramount factor governing the pharmacological efficacy of this compound and related lignans (B1203133). solubilityofthings.com These molecules possess multiple chiral centers and a conformationally restricted biphenyl (B1667301) system, giving rise to several possible stereoisomers, each with a unique shape that can interact differently with biological targets like tubulin. ontosight.aincsu.edu

The dibenzocyclooctadiene lignan family, to which this compound belongs, is characterized by atropisomerism of the biphenyl axis and cis/trans fusion of the butyrolactone ring. The natural isomer of this compound features a trans-fused lactone. Studies comparing stereoisomers within this family have consistently shown that the precise stereochemistry is critical for potent biological activity.

Key stereochemical determinants for the activity of dibenzocyclooctadiene lignans include:

Lactone Ring Fusion: The orientation of the lactone ring relative to the cyclooctadiene ring significantly impacts activity. Generally, isomers with a trans-fused lactone, like this compound, exhibit different potency compared to their cis-fused counterparts.

Absolute Configuration of Chiral Centers: this compound has several stereogenic centers. The absolute configuration (R or S) at each of these centers is crucial. Often, only one enantiomer is responsible for the majority of the pharmacological effect, while its mirror image (enantiomer) may be significantly less active or even inactive. solubilityofthings.comncsu.edu For example, in many classes of chiral drugs, one stereoisomer is found to be responsible for the therapeutic effects, while the other may be inactive or contribute to undesirable effects. solubilityofthings.com This highlights the importance of stereospecific synthesis in drug development. michberk.comdiva-portal.org

Table 2: Influence of Stereochemistry on Biological Activity in Dibenzocyclooctadiene Lignans This table illustrates the general findings on the importance of stereochemistry for this class of compounds.

| Isomer Type | Stereochemical Feature | General Impact on Activity |

|---|---|---|

| This compound | trans-lactone fusion | High potency is associated with specific stereoisomers. |

| Isostegane | cis-lactone fusion | Activity is generally different from trans-fused isomers, often lower. |

| Enantiomers | Mirror-image isomers | One enantiomer is typically significantly more potent than the other. |

Role of Aromatic Substituents and Lactone Moiety

The specific functional groups attached to the this compound core, namely the methoxy groups on the aromatic rings and the butyrolactone moiety, are fundamental to its biological activity.

Aromatic Substituents: this compound possesses five methoxy (-OCH3) groups distributed across its two aromatic rings. These groups are not merely structural placeholders; they play a significant role in the molecule's electronic properties and its binding interactions with target proteins. Methoxy groups are electron-donating, which can influence the reactivity and binding characteristics of the aromatic rings. libretexts.orglibretexts.orgmasterorganicchemistry.com The number and, crucially, the position of these methoxy groups are vital for high potency. SAR studies on related aryltetralin lignans have shown that altering the substitution pattern on the aromatic rings can significantly affect biological activity. msu.edu Removing or shifting these groups often leads to a substantial decrease in cytotoxicity, indicating that they are key components of the pharmacophore required for optimal target binding.

Studies on other natural products have demonstrated that the integrity of the lactone ring is frequently indispensable for biological function. nih.gov Analogs in which the lactone ring is opened (hydrolyzed to the corresponding hydroxy acid) are typically devoid of activity. This suggests that the cyclic structure is required to maintain the correct three-dimensional conformation for binding and/or that the lactone itself participates directly in the binding interaction. The presence of an α,β-unsaturated lactone, in particular, is a common feature in many bioactive compounds and can act as a Michael acceptor, forming covalent bonds with biological nucleophiles, though this specific feature is not present in the saturated lactone of this compound. encyclopedia.pub

Analogues, Derivatives, and Medicinal Chemistry Design

Design and Synthesis of Neoisostegane Analogues

The synthesis of this compound and its analogues is a complex challenge due to the presence of a sterically hindered biaryl bond and multiple stereocenters. The total synthesis of (+)-neoisostegane was instrumental in confirming its absolute configuration as (R) and (M,6R,7R) jst.go.jp. Synthetic efforts often focus on efficiently constructing the core bisbenzocyclooctadiene skeleton.

Key synthetic strategies employed in the creation of these molecules include:

Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation has been used as a key step in the total syntheses of lignans (B1203133) like (+)-neoisostegane, allowing for the precise control of stereochemistry jst.go.jp.

Intramolecular Oxidative Biaryl Coupling: This method is used to form the crucial eight-membered ring characteristic of the steganacin (B1217048) family. For instance, a thallium trifluoroacetate-mediated biaryl coupling reaction was pivotal in a short synthesis of (±)-steganone psu.edu.

Stereoselective Isomerization: Highly selective isomerization reactions have been developed to convert more accessible isomers into the desired steganacin-type structures, such as in the synthesis of picrosteganol (B1208617) and epipicrosteganol lookchem.com.

These synthetic routes provide access to not only the natural product itself but also to a wide array of designed analogues for biological evaluation.

| Synthetic Strategy | Application Example | Reference |

|---|---|---|

| Asymmetric Hydrogenation | Total synthesis of (+)-neoisostegane | jst.go.jp |

| Intramolecular Oxidative Biaryl Coupling | Synthesis of (±)-steganone | psu.edu |

| Selective Isomerization | Synthesis of picrosteganol and epipicrosteganol | lookchem.com |

Targeted derivatization involves the strategic chemical modification of a lead compound to improve its biological activity, selectivity, or pharmacokinetic properties. For this compound and its relatives, this process is guided by structure-activity relationship (SAR) studies, which seek to identify the key molecular features responsible for their effects, such as antitubulin activity acs.org.

The process of derivatization can significantly enhance the analytical detection and structural characterization of compounds, which in turn aids in understanding their metabolic fate and fragmentation patterns mdpi.com. In a therapeutic context, derivatization aims to create analogues with superior performance. For example, a derivatization strategy using 3-nitrophenylhydrazine (B1228671) (3-NPH) has been shown to significantly improve the detection sensitivity and chromatographic separation of various metabolites, a principle that can be applied in the analytical aspects of drug development nih.gov.

In the context of enhancing bioactivity, research has focused on modifying specific parts of the lignan (B3055560) scaffold:

The Lactone Ring: Modifications to the butyrolactone moiety are explored to assess its role in binding and activity.

Aromatic Ring Substituents: The number and position of methoxy (B1213986) groups on the phenyl rings are frequently altered to probe their influence on potency.

Stereochemistry: The synthesis of different stereoisomers helps to determine the optimal spatial arrangement for interaction with the biological target acs.orgclockss.org.

These systematic modifications allow medicinal chemists to build a comprehensive map of the SAR, paving the way for the rational design of more potent and selective agents.

The study of this compound is deeply connected to the broader class of dibenzocyclooctadiene lignans, particularly its isomers and related natural products like isostegane and steganacin. lookchem.comclockss.orgacs.org Steganacin, the parent compound of this family, has been a major focus of synthetic and biological research due to its potent antineoplastic properties psu.edulookchem.com.

Research has produced a variety of related structures:

Isostegane: An isomer of stegane (B1223042), its synthesis has been a target for chemists developing methods for constructing the lignan skeleton acs.org. The synthesis of (±)-isostegane has been achieved through various routes psu.edu.

Steganacin: Asymmetric total synthesis has successfully produced both natural (-)-steganacin (B2667226) and its unnatural (+)-enantiomer, which was crucial for determining the absolute configuration of the natural product lookchem.com.

Other Analogues: Synthetic efforts have also yielded compounds like picrosteganol, epipicrosteganol, and steganone, each with unique stereochemistry, providing further insight into the structural requirements for biological activity psu.edulookchem.com. The synthesis of aza-analogues, where a nitrogen atom is incorporated into the structure, represents another avenue of exploration to modify the compound's properties acs.org.

| Compound | Significance | Reference |

|---|---|---|

| Isostegane | A key stereoisomer; target for synthetic methodology development. | acs.org |

| Steganacin | The parent compound of the family with significant antitumor activity. | psu.edulookchem.com |

| Steganone | A ketone analogue of steganacin. | psu.edu |

| Picrosteganol | An analogue synthesized via selective isomerization to study SAR. | lookchem.com |

| Aza-analogues | Derivatives containing nitrogen to explore new chemical space and properties. | acs.org |

Lead Optimization Strategies in this compound Research

Lead optimization is a critical phase in drug discovery that aims to transform a promising "hit" or "lead" compound into a viable drug candidate. sygnaturediscovery.comresearchgate.net This iterative process focuses on enhancing desired characteristics while minimizing undesirable ones sygnaturediscovery.com. For compounds in the this compound family, optimization strategies are centered on improving their potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles sygnaturediscovery.com.

The core of lead optimization is the Design-Make-Test-Analyze (DMTA) cycle sygnaturediscovery.comblogspot.com:

Design: Researchers use existing SAR data and computational models to design new analogues predicted to have improved properties.

Make: Chemists synthesize the newly designed compounds.

Test: The synthesized analogues undergo a cascade of biological assays to measure potency, selectivity, and pharmacokinetic parameters.

Analyze: The results are interpreted to refine the SAR models and inform the next round of design.

Fragment-based lead discovery (FBLD) is a modern strategy where small molecular fragments are identified as binding to a target, and then grown, linked, or merged to create a more potent lead compound. nih.gov This "bottom-up" approach can lead to final compounds with more favorable physicochemical properties compared to traditional high-throughput screening hits blogspot.comnih.gov. In silico, or computational, methods play a significant role in modern lead optimization by predicting binding affinities, metabolic pathways, and potential toxicity, thereby streamlining the DMTA cycle nih.gov.

| Optimization Goal | Strategy / Approach | Reference |

|---|---|---|

| Improve Potency | Modify functional groups guided by SAR to enhance target binding. | sygnaturediscovery.com |

| Enhance Selectivity | Alter the structure to reduce binding to off-target proteins, minimizing side effects. | sygnaturediscovery.com |

| Optimize ADMET Profile | Adjust physicochemical properties (e.g., lipophilicity, polarity) to improve bioavailability and metabolic stability. | sygnaturediscovery.com |

| Accelerate Discovery | Utilize in silico modeling and fragment-based design to guide the DMTA cycle more efficiently. | nih.gov |

Advanced Analytical Methodologies in Neoisostegane Research

Mass Spectrometry-Based Profiling and Identification (GC-MS, LC-MS)

Mass spectrometry (MS) is a fundamental tool for the analysis of natural products, offering high sensitivity and detailed structural information from minute amounts of a sample. sci-hub.se When coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful method for separating and identifying individual components within complex mixtures, such as plant extracts. nih.govlibretexts.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of thermally labile and non-volatile compounds like Neoisostegane. nih.govnih.gov In LC-MS, the sample is first separated by an HPLC system, and the eluent is directed into the mass spectrometer. qub.ac.uk Soft ionization techniques, most commonly Electrospray Ionization (ESI), are used to generate intact molecular ions (e.g., [M+H]⁺ or [M+Na]⁺), which allows for the precise determination of the molecular weight. sci-hub.se Further structural information is obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented to produce a characteristic pattern that serves as a molecular fingerprint. nih.govnih.gov The fragmentation patterns of dibenzocyclooctadiene lignans (B1203133) have been studied, providing a basis for the structural characterization of new compounds within this class. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is used for volatile and semi-volatile compounds. libretexts.org For a compound like this compound, a derivatization step would likely be required to increase its volatility. GC-MS typically employs Electron Ionization (EI), a hard ionization technique that causes extensive and reproducible fragmentation. chromatographyonline.com The resulting mass spectra can be compared against established libraries for compound identification. whitman.edu This extensive fragmentation provides rich structural detail, complementing the molecular weight information from soft ionization methods. nih.gov

| Technique | Ionization Mode | Observed Ion (m/z) | Interpretation | Information Gained |

|---|---|---|---|---|

| LC-MS | ESI (+) | 419.170 | [M+H]⁺ | Confirms the molecular weight of this compound (C₂₃H₂₆O₇). |

| LC-MS/MS | ESI (+) with CID | 401, 387, 373, 357 | Fragment ions from [M+H]⁺ | Loss of H₂O, CH₂O, CO, and OCH₃ groups, revealing structural features of the lactone ring and methoxy (B1213986) substituents. nih.gov |

| GC-MS | EI (70 eV) | 418, 403, 387 | M⁺, [M-CH₃]⁺, [M-OCH₃]⁺ | Provides a characteristic fragmentation pattern for library matching and structural confirmation. nih.gov |

Application of Advanced NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. nih.gov While initial characterization may rely on one-dimensional (1D) ¹H and ¹³C NMR, the complexity of this compound, with its multiple stereocenters and overlapping signals, necessitates the use of advanced two-dimensional (2D) NMR experiments. mdpi.comresearchgate.net

2D NMR techniques generate correlation maps that reveal relationships between different nuclei within the molecule, allowing chemists to piece together the molecular structure like a puzzle. researchgate.netharvard.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to map out proton-proton spin systems, helping to identify adjacent protons in the aliphatic and aromatic regions of this compound. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This is crucial for assigning the carbon signals in the ¹³C NMR spectrum based on the more easily assigned proton signals. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two to four bonds. HMBC is vital for connecting the individual spin systems identified by COSY, establishing the connectivity across quaternary carbons and heteroatoms, and thus assembling the complete carbon skeleton of this compound. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : Unlike the previous techniques which show through-bond connectivity, NOESY reveals through-space correlations between protons that are physically close to each other, regardless of whether they are bonded. This is indispensable for determining the relative stereochemistry and conformation of the molecule, such as the spatial arrangement of substituents on the cyclooctadiene ring. researchgate.netharvard.edu

| 2D NMR Experiment | Type of Correlation | Information Provided for this compound Structure |

|---|---|---|

| COSY | ¹H - ¹H (through 2-3 bonds) | Identifies adjacent protons, helping to define the structure of the aliphatic cyclooctadiene ring and the substitution patterns on the aromatic rings. |

| HSQC | ¹H - ¹³C (through 1 bond) | Assigns each carbon atom to its directly attached proton(s), confirming the presence of CH, CH₂, and CH₃ groups. |

| HMBC | ¹H - ¹³C (through 2-4 bonds) | Connects molecular fragments by showing long-range correlations, for example, from methoxy protons to the aromatic carbons they are attached to, or from benzylic protons to carbons in the opposing aromatic ring. |

| NOESY | ¹H - ¹H (through space, <5 Å) | Determines the relative stereochemistry of the chiral centers by showing which protons are on the same face of the molecule. Essential for confirming the "iso" configuration. |

X-ray Crystallography for Precise Structural Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule. It provides an unambiguous determination of bond lengths, bond angles, and, most importantly, the absolute stereochemistry of a chiral molecule. This technique is considered the "gold standard" for structural confirmation.

The process requires the compound to be grown as a high-quality single crystal. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to generate a detailed electron density map of the molecule. From this map, a three-dimensional model of the molecule can be built.

For a complex molecule like this compound, with multiple chiral centers, X-ray crystallography would provide the ultimate proof of the structure elucidated by MS and NMR techniques. It would unequivocally confirm the connectivity of the atoms and the relative and absolute configuration of all stereocenters, leaving no ambiguity about its molecular architecture.

| Parameter | Description | Significance for this compound |

|---|---|---|

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. | Fundamental data for solving the crystal structure. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the basic repeating unit of the crystal. | Defines the size and shape of the box containing the molecule(s). |

| Atomic Coordinates (x, y, z) | The precise position of each non-hydrogen atom in the unit cell. | Allows for the generation of a 3D model of this compound. |

| Bond Lengths & Angles | Calculated distances and angles between atoms. | Confirms the molecular connectivity and reveals any structural strain. |

| Flack Parameter | A value used to determine the absolute configuration of a chiral molecule. | Unambiguously confirms the absolute stereochemistry at all chiral centers. |

Future Perspectives and Emerging Research Directions

Development of More Efficient and Sustainable Synthetic Routes for Neoisostegane

The synthesis of complex natural products like this compound is a significant challenge in organic chemistry. Early total syntheses, such as the one involving an intramolecular oxidative biaryl coupling of a dibenzylbutanolide precursor, have laid the groundwork. uni-tuebingen.de However, these initial routes often involve multiple steps and may not be optimal in terms of yield or environmental impact. Future research is geared towards developing more efficient and sustainable synthetic pathways.

The principles of green chemistry are becoming central to modern pharmaceutical synthesis, aiming to reduce waste, minimize energy consumption, and use safer, renewable materials. numberanalytics.comchemistryjournals.net The application of these principles to this compound synthesis could involve several strategies:

Atom Economy: Designing reactions that incorporate the maximum number of atoms from the reactants into the final product, thus minimizing waste. chemistryjournals.net

Catalysis: Employing catalytic reagents, including biocatalysts, instead of stoichiometric ones to reduce waste and improve reaction efficiency. chemistryjournals.net For instance, the oxidative coupling step, a key transformation in forming the dibenzocyclooctadiene core, could be improved by exploring new catalytic systems like those using Ruthenium (Ru) or Thallium (Tl) oxides. colab.ws

Sustainable Solvents and Reagents: Replacing hazardous organic solvents with greener alternatives like water, supercritical CO2, or bio-based solvents.

Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processes. chemistryjournals.net

Computer-aided synthesis planning (CASP) is an emerging tool that can accelerate the discovery of novel and more efficient synthetic routes. By combining retrosynthetic analysis with algorithms that can predict reaction outcomes and even suggest greener conditions, researchers can identify promising pathways to this compound and its derivatives that are both shorter and more sustainable. numberanalytics.com

| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefit |

|---|---|---|

| Waste Minimization / Atom Economy | Developing catalytic and one-pot reactions for key steps like cyclization and functional group interconversion. | Reduced production of hazardous byproducts; lower material costs. chemistryjournals.net |

| Use of Catalysts | Exploring novel metal catalysts (e.g., for oxidative coupling) or biocatalysts (enzymes) for stereoselective transformations. | Increased reaction efficiency and selectivity; reduced need for stoichiometric reagents. chemistryjournals.netcolab.ws |

| Safer Solvents | Replacing traditional chlorinated solvents with water, ionic liquids, or supercritical fluids. | Reduced environmental impact and improved process safety. |

| Energy Efficiency | Utilizing microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption. | Faster synthesis and lower energy costs. chemistryjournals.net |

| Renewable Feedstocks | Investigating starting materials derived from biomass to create the core lactone or aromatic rings. | Reduced reliance on petrochemical sources. numberanalytics.com |

Deeper Mechanistic Elucidation of Biological Activities in Preclinical Models

While this compound has been identified as a bisbenzocyclooctadiene lignan (B3055560) lactone, a thorough understanding of its biological mechanism of action (MOA) is crucial for its development as a therapeutic agent. dspacedirect.org Preclinical studies, which encompass both in vitro (cell-based) and in vivo (animal model) experiments, are essential for this purpose. clinsurggroup.comnoblelifesci.com

The primary goals of these preclinical investigations are to:

Identify Molecular Targets: Determine the specific proteins, enzymes, or cellular pathways with which this compound interacts to exert its biological effects. noblelifesci.com

Characterize Biological Response: Evaluate the full spectrum of cellular responses, such as apoptosis, cell cycle arrest, or anti-inflammatory effects, in relevant disease models. sld.cu

Establish Proof-of-Concept: Demonstrate efficacy in animal models of specific diseases, providing a strong rationale for potential human trials.

Future research will likely employ a range of advanced techniques to probe the MOA of this compound. This includes proteomics and transcriptomics to identify changes in protein and gene expression in response to the compound, as well as advanced microscopy to visualize its subcellular localization. For CRISPR-based therapeutics, preclinical studies are vital for confirming that the product reaches the target tissue and for characterizing the hypothesized biological activities. These comprehensive preclinical studies are fundamental for bridging the gap between the initial discovery of a bioactive natural product and its potential clinical application. clinsurggroup.com

Exploration of Novel Bioactive Analogues and their Structure-Activity Landscapes

The natural structure of this compound serves as a starting point for medicinal chemistry efforts. The synthesis of novel analogues—molecules with modified structures—is a proven strategy for improving the potency, selectivity, and pharmacokinetic properties of a lead compound. For this compound, this involves systematically altering different parts of the molecule, such as the substituents on the aromatic rings, the stereochemistry of the chiral centers, or the lactone ring itself.

A key concept in this exploration is the Structure-Activity Relationship (SAR) , which seeks to correlate specific structural features with changes in biological activity. For example, studies on other complex natural products have shown that even minor changes, like the addition or removal of a methoxy (B1213986) group, can significantly impact activity. By synthesizing a library of this compound analogues and testing their biological effects, researchers can build a detailed SAR profile.

This data can then be used to construct an activity landscape , a model that visualizes the relationship between chemical structure and biological potency. mdpi.com These landscapes can reveal:

Activity Cliffs: Pairs of structurally similar compounds that have a large difference in potency. mdpi.combiorxiv.org These are particularly informative as they highlight critical structural features for bioactivity.

Regions of Continuous SAR: Areas where gradual structural changes lead to predictable changes in activity, allowing for fine-tuning of the molecule. mdpi.com

The synthesis of all eight possible stereoisomers of conidendrin, a related lignan, underscores the importance of stereochemistry for biological activity and the need for comprehensive synthetic strategies to explore all possible spatial arrangements of a molecule. A similar exploration for this compound could uncover isomers with significantly enhanced or entirely new biological profiles.

Integration of Computational Chemistry and Drug Design Principles

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, offering the potential to accelerate research and reduce costs by predicting molecular properties and interactions. The integration of computational chemistry is a critical future direction for the this compound research program. mdpi.comresearchgate.net

Key computational methods applicable to this compound include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. rsc.org It can be used to screen virtual libraries of this compound analogues to prioritize which ones to synthesize. ajol.info

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-target complex and the conformational changes that occur upon binding. rsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate chemical structures with biological activities, enabling the prediction of potency for unsynthesized analogues. biorxiv.org

Pharmacophore Mapping: This method identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. This "pharmacophore" can then be used as a template to design novel scaffolds that mimic the activity of this compound.

By combining these in silico techniques, researchers can build predictive models to guide the design of new this compound derivatives with improved properties. This rational, computation-driven approach allows for a more focused and efficient exploration of the vast chemical space around the this compound scaffold, ultimately enhancing the probability of developing a successful therapeutic candidate. researchgate.net

常见问题

Basic Research: How is Neoisostegane identified and isolated from natural sources?

Answer:

this compound is isolated from Steganotaenia araliacea Hochst. via column chromatography and preparative TLC, followed by structural confirmation using NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry. Key markers include its bisbenzocyclooctadienolactonic framework and characteristic lactone signals at δ 170–175 ppm in ¹³C-NMR . Researchers must validate purity (>95%) via HPLC and compare spectral data with literature to avoid misidentification, especially given structural similarities to prestegane A and steganolides .

Advanced Research: What experimental strategies resolve contradictions in this compound’s reported cytotoxic activity (e.g., ED₅₀ variability across studies)?

Answer:

Contradictions in bioactivity data (e.g., ED₅₀ = 6.6 μg/mL in KB cells vs. weaker activity in other assays) require:

- Standardized bioassays : Use identical cell lines (e.g., KB vs. HeLa), culture conditions, and positive controls (e.g., doxorubicin).

- Batch variability analysis : Compare isolates from different plant populations or synthetic batches for structural consistency (e.g., stereochemical purity via chiral HPLC).

- Mechanistic profiling : Evaluate target engagement (e.g., tubulin polymerization inhibition) to distinguish direct cytotoxicity from nonspecific effects .

Basic Research: What synthetic routes are established for this compound, and what are their limitations?

Answer:

The Taafrout-Hicks synthesis (1983–1984) remains foundational:

Carbonyl condensation : Key step for constructing the benzocyclooctadiene core.

Lactonization : Achieved via Mitsunobu conditions or acid catalysis.

Limitations : Low yields (<20%) due to steric hindrance in cyclization; enantiomeric purity challenges requiring chiral auxiliaries .

Advanced Research: How can computational modeling improve the design of this compound analogs with enhanced bioactivity?

Answer:

- Docking studies : Use AutoDock Vina to predict binding to tubulin or topoisomerase II, prioritizing analogs with stronger hydrogen-bond interactions.

- QSAR models : Correlate substituent electronegativity (e.g., methoxy groups at C-12/C-15) with cytotoxic potency .

- ADMET prediction : Screen for metabolic stability (e.g., CYP3A4 susceptibility) using SwissADME .

Basic Research: What analytical techniques are critical for characterizing this compound’s stereochemistry?

Answer:

- NOESY/ROESY NMR : Resolve spatial proximity of H-7/H-8 protons to confirm trans-lactone configuration.

- ECD spectroscopy : Compare experimental electronic circular dichroism with DFT-calculated spectra for absolute configuration .

Advanced Research: How should researchers statistically validate this compound’s dose-response relationships in preclinical studies?

Answer:

- Nonlinear regression : Fit data to a four-parameter logistic model (IC₅₀ ± 95% CI) using GraphPad Prism.

- ANOVA with post hoc tests : Compare treatment groups (e.g., this compound vs. steganolide B) with Tukey’s correction for multiple comparisons.

- Power analysis : Ensure sample sizes ≥6 replicates to detect ≥50% effect size (α = 0.05, β = 0.2) .

Basic Research: What pharmacological evidence supports this compound as a potential antineoplastic agent?

Answer:

- In vitro : Cytotoxicity in KB cells (ED₅₀ = 6.6 μg/mL) via apoptosis induction (caspase-3 activation).

- In vivo : Limited data; prioritize xenograft models with pharmacokinetic monitoring (plasma t₁/₂, bioavailability) .

Advanced Research: How can isotopic labeling (e.g., ¹³C-glucose feeding) elucidate this compound’s biosynthetic pathway in Steganotaenia araliacea?

Answer:

- Precursor tracking : Administer ¹³C-labeled phenylalanine/shikimate to seedlings; monitor incorporation via LC-MS/MS.

- Enzyme inhibition : Use fosmidomycin (MEP pathway inhibitor) to test reliance on mevalonate vs. methylerythritol pathways .

Basic Research: What are the best practices for replicating historical syntheses of this compound?

Answer:

- Detailed protocols : Follow Taafrout et al. (1983) with modifications:

- Use anhydrous DMF for carbonyl condensation.

- Purify intermediates via flash chromatography (hexane:EtOAc gradients).

- Troubleshooting : Address low yields by optimizing reaction time/temperature via DOE (Design of Experiments) .

Advanced Research: How should researchers reconcile discrepancies between in silico predictions and empirical data for this compound analogs?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。